molecular formula C25H20N4O2 B10979937 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-6-yl)acetamide

2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-6-yl)acetamide

Cat. No.: B10979937
M. Wt: 408.5 g/mol
InChI Key: ADCNRTZTOOOSIH-UHFFFAOYSA-N
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Description

2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-6-yl)acetamide is a heterocyclic compound featuring a phthalazinone core substituted with a benzyl group and an acetamide-linked indole moiety. The phthalazinone scaffold is known for its role in medicinal chemistry, often contributing to enzyme inhibition or receptor modulation due to its planar aromatic structure and hydrogen-bonding capabilities . The indole group, a common pharmacophore in bioactive molecules, may enhance binding to protein targets such as kinases or G-protein-coupled receptors .

Properties

Molecular Formula

C25H20N4O2

Molecular Weight

408.5 g/mol

IUPAC Name

2-(3-benzyl-4-oxophthalazin-1-yl)-N-(1H-indol-6-yl)acetamide

InChI

InChI=1S/C25H20N4O2/c30-24(27-19-11-10-18-12-13-26-22(18)14-19)15-23-20-8-4-5-9-21(20)25(31)29(28-23)16-17-6-2-1-3-7-17/h1-14,26H,15-16H2,(H,27,30)

InChI Key

ADCNRTZTOOOSIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)NC4=CC5=C(C=C4)C=CN5

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating novel reactions and reactivity patterns.

      Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).

      Medicine: Exploring potential pharmacological activities.

      Industry: Developing new materials or catalysts.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Table 1: Antitubercular Activity of Selected Analogs

    Compound Structure Modification MIC (µg mL⁻¹)
    AS8 4-Chlorophenyl substituent 3
    AS9 4-Nitrophenyl substituent 3
    Target Compound Indol-6-yl acetamide Not reported

    Indole-Containing Acetamides

    and describe indole-acetamide derivatives with varied substituents:

    • Compound 2-T : Triazol-4-yl acetamide.
    • Compound IK : Carboxylic acid substituent.
    • Compound 8a-w : Sulfanyl acetamides with indol-3-ylmethyl groups.

    The target compound’s indol-6-yl group distinguishes it from indol-3-yl derivatives (e.g., 8a-w), which often exhibit altered binding due to positional isomerism. For example, sulfanyl-linked analogs in showed moderate antibacterial activity, whereas indol-6-yl groups may favor interactions with hydrophobic receptor pockets .

    Heterocyclic Variations: Phthalazinone vs. Pyridazinone vs. Benzothiazole

    • Pyridazinone Derivatives (): Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists, demonstrating the importance of methoxybenzyl groups in receptor specificity. The target compound’s benzyl-phthalazinone core may offer distinct steric or electronic properties for alternative targets .
    • Benzothiazole Acetamides () : Derivatives with trifluoromethylbenzothiazole moieties (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) highlight how fluorinated groups improve metabolic stability. The absence of fluorine in the target compound may reduce cytotoxicity but limit bioavailability .

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